methyl 3-chloro-2-cyanoprop-2-enoate
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Overview
Description
Methyl 3-chloro-2-cyanoprop-2-enoate is an organic compound with the molecular formula C5H4ClNO2. It is a derivative of cyanoacrylate and is known for its reactivity due to the presence of both a nitrile and an ester group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-cyanoprop-2-enoate can be synthesized through the polymerization and cracking of methyl cyanoacetate. The process involves mixing methyl cyanoacetate with piperidine and adding it to preheated formaldehyde at 80°C . Another method involves the reaction of methyl cyanoacetate with phosphorus pentoxide and tricresol phosphate under micro negative pressure, followed by heating to 230°C for cracking .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ester derivatives.
Scientific Research Applications
Methyl 3-chloro-2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The nitrile and ester groups in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction.
Comparison with Similar Compounds
Methyl 3-chloro-2-cyanoprop-2-enoate can be compared with other similar compounds such as methyl cyanoacrylate and ethyl cyanoacrylate These compounds share similar reactivity due to the presence of nitrile and ester groups
List of Similar Compounds
- Methyl cyanoacrylate
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
These compounds are commonly used in various applications, including adhesives and coatings, due to their strong bonding properties and reactivity.
Properties
CAS No. |
57337-96-9 |
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Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
145.5 |
Purity |
95 |
Origin of Product |
United States |
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